![molecular formula C10H9ClN2O B2429527 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87273-59-4](/img/structure/B2429527.png)
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
The compound “3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyridopyrimidinone . Pyridopyrimidinones are a class of 6-6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been used in the synthesis of various pharmaceuticals and have exhibited potential biological properties .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis
The molecular structure of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is available on various databases . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis
The compound has been used in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the retrieved papers. For detailed information, one may refer to chemical databases .Scientific Research Applications
- CXCR3 Antagonism : 4H-pyrido[1,2-a]pyrimidin-4-one has been investigated for its potential as a CXCR3 antagonist, which could have implications in inflammation and immune response modulation .
- HLE Inhibition : It also shows promise as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes .
- The compound’s carbon-selenium (C-Se) skeleton makes it valuable for developing antibacterial and antiviral agents .
- Potent 5-HT6 Antagonists : Some derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit potent 5-HT6 receptor antagonism, which could be relevant in neurological research .
- The compound’s core structure is useful for designing materials with specific properties, such as polymers and other functional materials .
- Organoselenium species derived from 4H-pyrido[1,2-a]pyrimidin-4-one have been identified as non-toxic compounds, making them attractive for various applications .
- Researchers have explored alternative protocols for sulfenylation reactions, including the insertion of sulfur (SAr) groups into the 4H-pyrido[1,2-a]pyrimidin-4-one molecule .
- An expeditious metal-free C-3 chalcogenation method has been developed to synthesize diverse 3-ArS/ArSe derivatives from 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions, with high yields and broad functional group tolerance .
Agrochemicals and Pharmaceuticals
Antibacterial and Antiviral Agents
Material Sciences and Polymer Materials
Organoselenium Compounds
Transition-Metal-Catalyzed CS Bond Formation
Metal-Free C-3 Chalcogenation
properties
IUPAC Name |
3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDPFYIYQWBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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